molecular formula C5H8O5 B1175298 2-N,3-N-difluorobutane-2,3-diimine CAS No. 16063-51-7

2-N,3-N-difluorobutane-2,3-diimine

Cat. No.: B1175298
CAS No.: 16063-51-7
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Description

2-N,3-N-Difluorobutane-2,3-diimine is a fluorinated diimine compound characterized by a butane backbone with two imine (C=N) groups at the 2 and 3 positions, each substituted with a fluorine atom on the nitrogen. This structure confers unique electronic and steric properties due to the strong electron-withdrawing nature of fluorine. Diimines are critical ligands in coordination chemistry and catalysis, often influencing metal complex reactivity and stability .

Properties

CAS No.

16063-51-7

Molecular Formula

C5H8O5

Synonyms

N,N/'-Difluoro-2,3-butanediimine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Difluoro-2,3-butanediimine typically involves the fluorination of precursor compounds. One common method is the fluorination of 2,3-butanediimine using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure the selective introduction of fluorine atoms .

Industrial Production Methods: Industrial production of N,N’-Difluoro-2,3-butanediimine may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N’-Difluoro-2,3-butanediimine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N’-Difluoro-2,3-butanediimine is used as a building block in organic synthesis.

Biology: In biological research, N,N’-Difluoro-2,3-butanediimine is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for probing biological systems.

Medicine: The compound is investigated for its potential therapeutic applications. Its fluorinated structure may enhance the bioavailability and metabolic stability of drug candidates, making it a promising scaffold for drug design.

Industry: N,N’-Difluoro-2,3-butanediimine is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of N,N’-Difluoro-2,3-butanediimine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The imine groups can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, modulating their biological activity .

Comparison with Similar Compounds

N,N′-[(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline]

Structural Differences :

  • The compound in features a butane-2,3-diylidene backbone with fluorinated aromatic rings, whereas 2-N,3-N-difluorobutane-2,3-diimine has fluorine atoms directly bonded to the imine nitrogens.
  • The aromatic substituents in introduce steric bulk and π-conjugation, while the fluorinated imine nitrogens in the target compound enhance electron withdrawal at the coordination site.

Electronic Effects :

  • Fluorine on the imine nitrogen (target compound) creates a stronger electron-deficient environment compared to fluorine on aromatic rings (). This could increase Lewis acidity in metal complexes, favoring catalytic applications in oxidative or electrophilic reactions .

3-Chloro-N-phenyl-phthalimide ()

Substituent Comparison :

  • Chlorine in 3-chloro-N-phenyl-phthalimide is an electron-withdrawing group but less electronegative than fluorine. The target compound’s N-fluorination likely results in higher polarity and stronger inductive effects.

Reactivity :

  • Chlorinated phthalimides are intermediates in polymer synthesis (e.g., polyimides). Fluorinated diimines like the target compound may offer superior resistance to degradation in high-performance materials due to C–F bond strength .

N,N-Dimethylamino-Substituted Diazaphosphorinanes ()

Electronic vs. Steric Effects :

  • discusses N,N-dimethylamino groups on diazaphosphorinane rings, which are electron-donating.

Coordination Chemistry :

  • Dimethylamino groups facilitate donor-acceptor interactions with phosphorus atoms, while fluorinated imines may prioritize σ-donation to metals, affecting catalytic selectivity in processes like olefin polymerization .

Comparative Data Table

Property 2-N,3-N-Difluorobutane-2,3-diimine N,N′-Butane-diylidene Bis(4-fluoroaniline) 3-Chloro-N-phenyl-phthalimide
Substituent Position N-fluorination Aromatic fluorine Aromatic chlorine
Electronic Effect Strong electron-withdrawing Moderate electron-withdrawing (aromatic F) Moderate electron-withdrawing (Cl)
Typical Applications Catalysis, high-stability ligands Transition-metal ligands Polymer synthesis
Bond Strength (C–X) C–F: ~485 kJ/mol C–F: ~485 kJ/mol C–Cl: ~327 kJ/mol
Solubility Likely polar solvents Moderate in organic solvents Low in polar solvents

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